physical and chemical properties of 1-Benzyl-2,5-dimethylpyrrole
physical and chemical properties of 1-Benzyl-2,5-dimethylpyrrole
An In-depth Technical Guide to 1-Benzyl-2,5-dimethylpyrrole
Abstract
This technical guide provides a comprehensive overview of 1-Benzyl-2,5-dimethylpyrrole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrrole scaffold is a privileged structure in numerous FDA-approved drugs, and understanding the properties of its derivatives is crucial for the design of novel therapeutics.[1][2][3] This document details the physicochemical properties, synthesis, spectroscopic characterization, and potential applications of 1-Benzyl-2,5-dimethylpyrrole. It is intended to serve as a foundational resource for scientists engaged in the exploration of pyrrole-based compounds for therapeutic purposes.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that is a core component of many biologically active molecules and pharmaceuticals.[2] Its unique electronic properties and the ability of its nitrogen atom to participate in hydrogen bonding make it an invaluable pharmacophore for interacting with biological targets like enzymes and receptors.[1] Pyrrole derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3] Notable drugs containing the pyrrole moiety include atorvastatin (a cholesterol-lowering agent), sunitinib (an anticancer drug), and ketorolac (a non-steroidal anti-inflammatory drug).[1][2]
The strategic substitution on the pyrrole ring allows for the fine-tuning of a molecule's steric and electronic profile, which is a key principle in modern drug design.[1] The subject of this guide, 1-Benzyl-2,5-dimethylpyrrole, features a benzyl group at the N-1 position and methyl groups at the C-2 and C-5 positions. This substitution pattern blocks the reactive alpha-positions of the pyrrole ring, potentially enhancing metabolic stability, while the benzyl group provides a lipophilic handle that can be crucial for target engagement. This guide will delve into the specific attributes of this compound, providing researchers with the necessary data to leverage its potential in their discovery programs.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the bedrock of its application in research and development. The properties of 1-Benzyl-2,5-dimethylpyrrole are summarized below.
| Property | Value | Source |
| CAS Number | 5044-20-2 | [4] |
| Molecular Formula | C13H15N | [4] |
| Molecular Weight | 185.26 g/mol | [4] |
| Appearance | Colorless to yellowish oily liquid | [5] |
| Boiling Point | 165 °C at 740 mmHg (for 2,5-dimethylpyrrole) | [5] |
| Density | 0.935 g/mL at 25 °C (for 2,5-dimethylpyrrole) | [5] |
| Solubility | Miscible in ethanol and ether; very poorly soluble in water (for 2,5-dimethylpyrrole) | [5] |
Note: Some physical properties are listed for the parent compound, 2,5-dimethylpyrrole, due to a lack of specific experimental data for the N-benzylated derivative. These values provide a reasonable estimate.
Synthesis and Purification
The most common and direct method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis. For 1-Benzyl-2,5-dimethylpyrrole, this involves the condensation of acetonylacetone (hexane-2,5-dione) with benzylamine.
General Paal-Knorr Synthesis Protocol
This protocol describes a representative procedure for the synthesis of 1-Benzyl-2,5-dimethylpyrrole.
Reaction: Hexane-2,5-dione + Benzylamine → 1-Benzyl-2,5-dimethylpyrrole + 2 H₂O
Materials:
-
Hexane-2,5-dione
-
Benzylamine
-
Acetic acid (or other suitable acid catalyst)
-
Toluene (or other suitable solvent for azeotropic water removal)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add hexane-2,5-dione (1.0 eq) and toluene.
-
Addition of Reagents: Add benzylamine (1.0-1.1 eq) and a catalytic amount of acetic acid.
-
Reflux: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when no more water is collected.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield pure 1-Benzyl-2,5-dimethylpyrrole.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of 1-Benzyl-2,5-dimethylpyrrole.
Caption: Workflow for the Paal-Knorr synthesis of 1-Benzyl-2,5-dimethylpyrrole.
Spectroscopic and Structural Characterization
Confirming the identity and purity of a synthesized compound is paramount. Standard spectroscopic techniques are used for the characterization of 1-Benzyl-2,5-dimethylpyrrole.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the benzyl and dimethylpyrrole moieties.
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Benzyl Protons: A multiplet in the aromatic region (~7.2-7.4 ppm) for the phenyl group and a singlet for the benzylic methylene protons (-CH₂-) (~5.0 ppm).
-
Pyrrole Protons: A singlet for the two equivalent pyrrole protons at the C-3 and C-4 positions (~5.8 ppm).
-
Methyl Protons: A singlet for the six equivalent protons of the two methyl groups at C-2 and C-5 (~2.1 ppm).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will complement the proton data, showing distinct signals for each unique carbon atom in the molecule. Expected approximate chemical shifts include:
-
Methyl Carbons: ~13 ppm
-
Benzylic Carbon: ~50 ppm
-
Pyrrole C-3/C-4: ~106 ppm
-
Pyrrole C-2/C-5: ~128 ppm
-
Aromatic Carbons: ~126-138 ppm
-
-
IR (Infrared) Spectroscopy: The IR spectrum would show characteristic C-H stretching frequencies for the aromatic and aliphatic groups, as well as C=C and C-N stretching vibrations characteristic of the pyrrole ring.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The parent ion peak (M+) for C₁₃H₁₅N would be observed at m/z = 185.12. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Chemical Reactivity and Potential Applications
Reactivity
The 2- and 5-positions of the 1-Benzyl-2,5-dimethylpyrrole are blocked by methyl groups. This makes the compound less susceptible to electrophilic substitution at these typically reactive positions. Electrophilic attack, if forced, would occur at the C-3 or C-4 positions. The benzyl group at the N-1 position is relatively stable but can be cleaved under certain reductive or oxidative conditions.
Applications in Drug Development
While specific biological activities for 1-Benzyl-2,5-dimethylpyrrole are not extensively documented in publicly available literature, the 2,5-dimethylpyrrole scaffold is a known pharmacophore. Derivatives have been investigated for a range of therapeutic applications.[6][7]
-
Anticancer Agents: Many pyrrole-containing compounds exhibit antiproliferative activity by inhibiting key enzymes like tubulin or protein kinases.[6] The structural motif of 1-Benzyl-2,5-dimethylpyrrole could serve as a core for developing new anticancer agents.
-
Antimicrobial Agents: The pyrrole nucleus is present in several natural and synthetic compounds with antibacterial and antifungal properties.[2][8]
-
Anti-inflammatory Agents: As seen with ketorolac, pyrrole derivatives can act as potent anti-inflammatory drugs, often by inhibiting cyclooxygenase (COX) enzymes.[3]
-
Central Nervous System (CNS) Applications: The lipophilicity imparted by the benzyl and methyl groups may facilitate blood-brain barrier penetration, making this scaffold potentially interesting for CNS drug discovery.
The logical progression for exploring the utility of this compound in a drug discovery context is illustrated below.
Caption: Logical workflow for utilizing the core scaffold in drug discovery.
Safety and Handling
-
General Precautions: Use in a well-ventilated area or under a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12]
-
Hazards: May cause skin, eye, and respiratory irritation.[10] Avoid inhalation of vapors and contact with skin and eyes.[9]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][12]
-
First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[9][12]
Conclusion
1-Benzyl-2,5-dimethylpyrrole is a synthetically accessible derivative of the medicinally important pyrrole scaffold. Its key features—a stable N-substituent, blocked alpha-positions, and sites for further functionalization—make it an attractive starting point for medicinal chemistry campaigns. This guide has provided the foundational physicochemical, synthetic, and spectroscopic data necessary for researchers to begin exploring the potential of this and related compounds in the development of novel therapeutics.
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